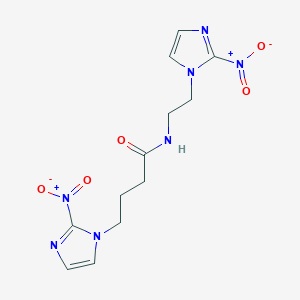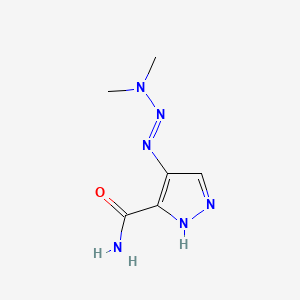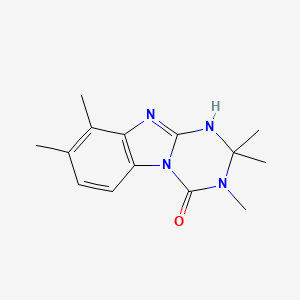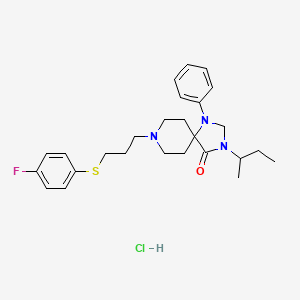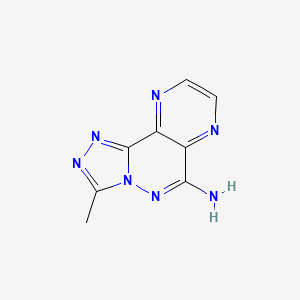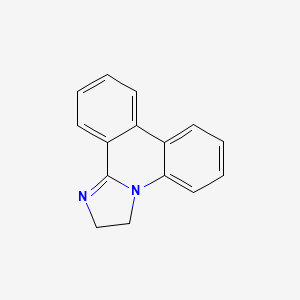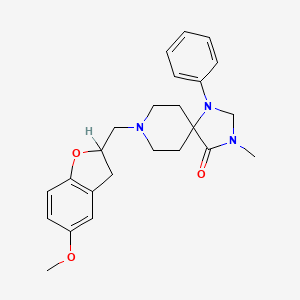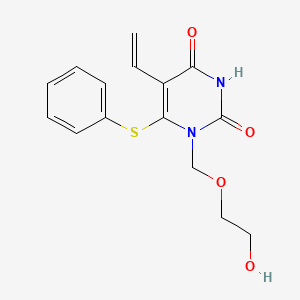
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-, also known as Theaspirane, is a norisoprenoid compound with the molecular formula C13H22O. It is a volatile organic compound found in various essential oils, including raspberry oil and passion fruit oil. Theaspirane is known for its distinctive aroma, which is described as fruity, woody, and sweetish with camphoraceous notes .
Vorbereitungsmethoden
Theaspirane can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
In industrial production, Theaspirane is often synthesized using a similar approach but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Theaspirane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: Theaspirane can be oxidized to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield a diol or a ketone, depending on the reaction conditions.
Reduction: Reduction of Theaspirane can lead to the formation of saturated analogs. Lithium aluminum hydride is commonly used for this purpose.
Substitution: Theaspirane can undergo substitution reactions with nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Theaspirane has a wide range of scientific research applications:
Chemistry: In organic chemistry, Theaspirane is used as a building block for the synthesis of more complex molecules.
Biology: Theaspirane is studied for its potential biological activities.
Medicine: Due to its pleasant aroma, Theaspirane is used in the formulation of fragrances and flavorings.
Industry: Theaspirane is widely used in the fragrance and flavor industry.
Wirkmechanismus
The mechanism of action of Theaspirane is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Theaspirane is unique among norisoprenoids due to its spirocyclic structure. Similar compounds include:
Ionone: Ionone is another norisoprenoid with a similar fruity and woody aroma. it lacks the spirocyclic structure of Theaspirane.
Damascone: Damascone is a related compound with a floral and fruity scent. It also differs in structure, having a different arrangement of functional groups.
Nootkatone: Nootkatone is a sesquiterpene with a woody and citrusy aroma.
Theaspirane’s unique spirocyclic structure and distinctive aroma make it a valuable compound in various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
130404-02-3 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(2S,5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
GYUZHTWCNKINPY-AAEUAGOBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2(O1)C(=CCCC2(C)C)C |
Kanonische SMILES |
CC1CCC2(O1)C(=CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


